

# Application Notes: Generation and Characterization of NK-122 Knockout Mice using CRISPR-Cas9

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NK-122

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, step-by-step protocol for the generation of a murine model with a targeted knockout of the hypothetical gene **NK-122**. The methodology leverages the CRISPR-Cas9 system for efficient gene editing. It covers the entire workflow from initial guide RNA design to the breeding and phenotyping of the resulting knockout animals.

## Part 1: Design and In Vitro Validation of sgRNA

The success of a CRISPR-Cas9 experiment is critically dependent on the design of the single guide RNA (sgRNA).<sup>[1][2][3]</sup> An effective sgRNA directs the Cas9 nuclease to the specific genomic locus with high efficiency and minimal off-target effects.<sup>[2][4]</sup> For a knockout model, sgRNAs are typically designed to target an early exon to induce a frameshift mutation (insertion/deletion or indel), leading to a premature stop codon and nonsense-mediated decay of the transcript.<sup>[5][6]</sup>

### 1.1 Protocol: sgRNA Design

- **Obtain Target Sequence:** Retrieve the genomic sequence of the **NK-122** gene, focusing on the first or second exon.

- **Use Design Tools:** Utilize publicly available sgRNA design tools (e.g., Broad Institute GPP sgRNA Designer, CHOPCHOP, CRISPOR).[3] These tools identify potential 20-nucleotide target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for *Streptococcus pyogenes* Cas9 (SpCas9).[1][6]
- **Prioritize and Select:** Choose 2-3 sgRNAs based on high on-target efficiency scores and low off-target predictions.[2][7] Key parameters to consider are the GC content (ideally 40-80%) and the absence of secondary structures.[2]

### 1.2 Data Presentation: sgRNA Candidate Selection

sgRNA ID	Target Exon	Sequence (5' to 3')	On-Target Score	Off-Target Score
NK-122_sg1	1	GATCGTACGTA GCTAGCATCG	95	88
NK-122_sg2	1	CTAGCTAGCTA GCTAGCATGC	92	85
NK-122_sg3	2	AGCTAGCTAGC TAGCTAGCTA	88	80

### 1.3 Protocol: In Vitro Validation of sgRNA Efficacy

- **Synthesize sgRNAs:** Synthesize the selected sgRNAs.
- **Prepare Ribonucleoprotein (RNP) Complex:** Incubate the synthetic sgRNA with purified SpCas9 nuclease to form an RNP complex.
- **Cell Line Transfection:** Transfect a murine cell line (e.g., Neuro-2a) with the RNP complexes.
- **Genomic DNA Extraction:** After 48-72 hours, extract genomic DNA from the cells.
- **Efficacy Assessment:** Amplify the target region by PCR and use a mismatch cleavage assay (e.g., T7 Endonuclease I) or Sanger sequencing with subsequent analysis (e.g., ICE or TIDE) to quantify the percentage of indels.[1] Select the sgRNA with the highest cleavage efficiency for microinjection.

## Part 2: Generation of NK-122 Knockout Founder Mice

The generation of knockout mice is achieved by delivering the CRISPR-Cas9 components directly into one-cell mouse embryos (zygotes).<sup>[4][8][9]</sup> This is most commonly done via microinjection into the cytoplasm or pronucleus.<sup>[8]</sup>

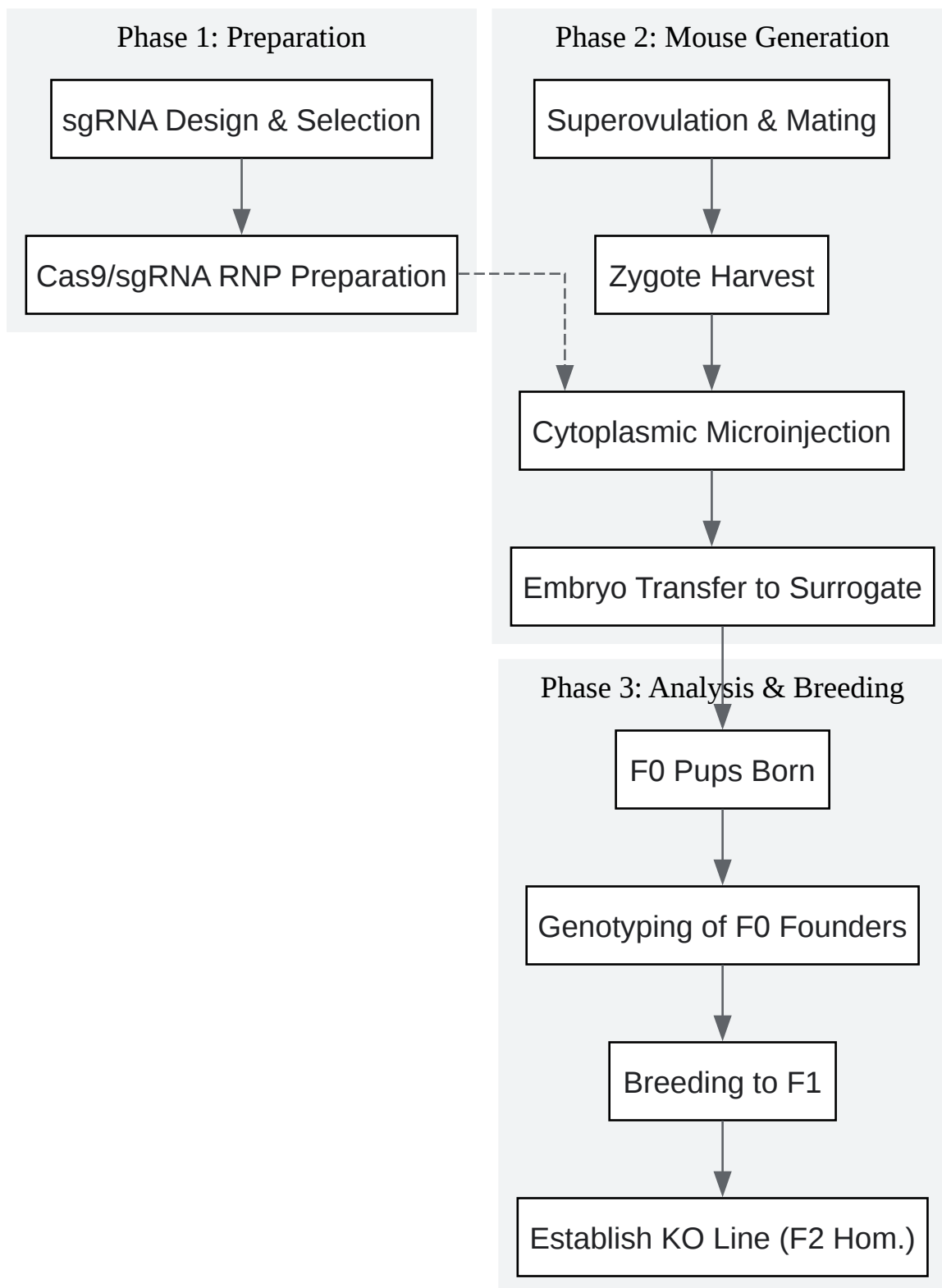
### 2.1 Protocol: Preparation of Injection Mix and Microinjection

- **RNP Complex Formation:** Prepare the injection mix by combining the most effective sgRNA and Cas9 protein in an embryo-grade injection buffer (e.g., 1 mM Tris-HCl, 0.1 mM EDTA, pH 7.5).<sup>[10]</sup> Typical final concentrations are 20-50 ng/μL for Cas9 and 10-25 ng/μL for sgRNA.<sup>[10]</sup>
- **Zygote Production:** Superovulate female mice (e.g., C57BL/6N strain) and mate them with stud males. Harvest fertilized zygotes from the oviducts.<sup>[8]</sup>
- **Microinjection:** Using a micromanipulator and an inverted microscope, inject the RNP solution into the cytoplasm of the harvested zygotes.<sup>[8]</sup> This method is often preferred for its high efficiency and lower toxicity compared to pronuclear injection.<sup>[8]</sup>
- **Embryo Transfer:** Culture the injected zygotes overnight to the two-cell stage. Transfer the viable embryos into the oviducts of pseudopregnant surrogate female mice.<sup>[8][11]</sup>

### 2.2 Data Presentation: Microinjection and Founder Generation Summary

Parameter	Value
Strain	C57BL/6N
Zygotes Injected	200
Embryos Transferred	185
Surrogate Mothers	8
Pups Born (F0 Founders)	45
Birth Rate (%)	24.3%

## 2.3 Diagram: Experimental Workflow

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Caption: Workflow for generating **NK-122** knockout mice via CRISPR-Cas9.

## Part 3: Identification of Founders and Colony Establishment

Founder (F0) animals must be genotyped to identify individuals carrying the desired mutation. Because CRISPR-Cas9 editing can occur at different stages in the one-cell embryo, F0 mice are often mosaic.<sup>[12]</sup> Therefore, it is essential to breed founders to the F1 generation to confirm germline transmission of the knockout allele.<sup>[11][12]</sup>

### 3.1 Protocol: Genotyping of Founder (F0) Mice

- **Sample Collection:** At 2-3 weeks of age, collect a small ear or tail biopsy from each pup.
- **Genomic DNA Extraction:** Isolate genomic DNA using a standard digestion protocol (e.g., Proteinase K) followed by purification.<sup>[13][14]</sup>
- **PCR Amplification:** Design PCR primers flanking the sgRNA target site to amplify a ~300-500 bp fragment.<sup>[15]</sup>
- **Mutation Analysis:** Sequence the PCR products (Sanger sequencing). Analyze the sequencing chromatograms for the presence of indels (insertions/deletions) by comparing them to the wild-type sequence. Tools like DECODR can help deconvolve mixed traces from heterozygous or mosaic animals.<sup>[15]</sup>

### 3.2 Data Presentation: F0 Founder Genotyping Results

Pup ID	Sex	Genotype Result	Mutation Description
F0-01	M	Wild-Type	No indel detected
F0-02	F	Heterozygous	7 bp deletion (frameshift)
F0-03	M	Mosaic	2 bp deletion / 1 bp insertion
F0-04	M	Wild-Type	No indel detected
F0-05	F	Heterozygous	1 bp insertion (frameshift)
...	...	...	...

### 3.3 Protocol: Breeding for Germline Transmission and Colony Establishment

- Founder Breeding: Select F0 founders with confirmed frameshift mutations and breed them with wild-type mice of the same background strain.
- F1 Genotyping: Genotype all F1 offspring as described in Protocol 3.1. The presence of the mutation in F1 pups confirms germline transmission from the F0 parent.
- Establishment of Homozygous Line: Intercross heterozygous F1 mice (**NK-122**<sup>+/-</sup>) to generate homozygous knockout (**NK-122**<sup>-/-</sup>), heterozygous (**NK-122**<sup>+/-</sup>), and wild-type (**NK-122**<sup>+/+</sup>) littermates in the F2 generation, following Mendelian inheritance ratios.

## Part 4: Off-Target Analysis and Phenotyping

A critical consideration in any CRISPR-based model is the potential for off-target mutations at genomic sites with sequence similarity to the sgRNA.[\[16\]](#)[\[17\]](#) Once a stable knockout line is established, a comprehensive phenotyping pipeline should be employed to characterize the function of the **NK-122** gene.[\[18\]](#)[\[19\]](#)

### 4.1 Protocol: Off-Target Analysis

- In Silico Prediction: Use computational tools to predict the top 5-10 potential off-target sites in the mouse genome.[\[7\]](#)[\[20\]](#)
- Targeted Sequencing: For the founder mouse selected to establish the colony, extract genomic DNA.
- PCR and Sequencing: Amplify and sequence these predicted off-target loci to check for any unintended mutations.[\[17\]](#)
- Whole Genome Sequencing (Optional): For the highest level of scrutiny, perform whole-genome sequencing on the selected founder to provide an unbiased assessment of off-target effects and other potential genomic alterations.[\[16\]](#)[\[21\]](#)

4.2 Protocol: Preliminary Phenotyping Pipeline A standardized phenotyping protocol is crucial for reproducible results.[\[18\]](#)[\[22\]](#) The following is a baseline screen.

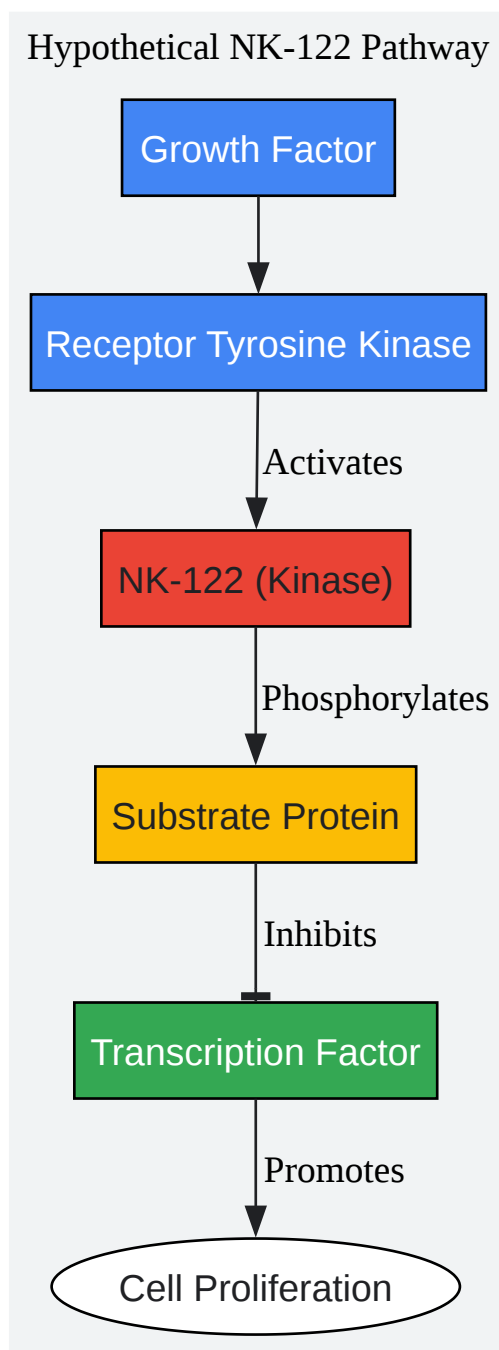
- Baseline Health and Husbandry: Monitor body weight, general health, behavior, and breeding performance of **NK-122**<sup>-/-</sup> mice compared to wild-type littermates.[\[22\]](#)[\[23\]](#)[\[24\]](#)
- Hematology and Clinical Chemistry: Collect blood samples for a complete blood count (CBC) and analysis of key serum biomarkers (e.g., glucose, lipids, liver enzymes).
- Histopathology: At a defined endpoint (e.g., 12 weeks), euthanize a cohort of mice and perform necropsy. Collect major organs (brain, heart, liver, kidney, spleen) for histological examination.
- Behavioral Analysis: Conduct a battery of behavioral tests to assess motor function, anxiety levels, and cognitive performance (e.g., open field test, elevated plus-maze).[\[22\]](#)

4.3 Data Presentation: Hypothetical Phenotypic Data

Parameter	Genotype	Mean $\pm$ SEM (n=10/group)	P-value
Body Weight (g) at 12 wks	Wild-Type	25.4 $\pm$ 0.8	0.04
NK-122 -/-		28.1 $\pm$ 0.9	
Blood Glucose (mg/dL)	Wild-Type	155 $\pm$ 12	0.65
NK-122 -/-		162 $\pm$ 15	
Liver Weight (% of Body)	Wild-Type	4.5 $\pm$ 0.2	<0.01
NK-122 -/-		5.8 $\pm$ 0.3	

#### 4.4 Diagram: Hypothetical **NK-122** Signaling Pathway





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Caption: Hypothetical signaling cascade involving the **NK-122** kinase.

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## References

- 1. sgRNA Design and Validation Service - Creative Biogene [[creative-biogene.com](https://creative-biogene.com)]
- 2. sgRNA Design Principles for Optimal CRISPR Efficiency [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 3. [synthego.com](https://synthego.com) [[synthego.com](https://synthego.com)]
- 4. CRISPR your way to faster, easier mouse knockout models [[jax.org](https://jax.org)]
- 5. Tips to optimize sgRNA design - Life in the Lab [[thermofisher.com](https://thermofisher.com)]
- 6. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. [sfvideo.blob.core.windows.net](https://sfvideo.blob.core.windows.net) [[sfvideo.blob.core.windows.net](https://sfvideo.blob.core.windows.net)]
- 11. Lab Signals | Your Biweekly Source for Life Science Research Insights [[genetargeting.com](https://genetargeting.com)]
- 12. Breeding Strategies for Genetically Modified Mice | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
- 13. Genotyping Protocols for Genetically Engineered Mice - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. Genotyping Protocols for Genetically Engineered Mice - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 15. [journals.physiology.org](https://journals.physiology.org) [[journals.physiology.org](https://journals.physiology.org)]
- 16. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [[cd-genomics.com](https://cd-genomics.com)]
- 17. [synthego.com](https://synthego.com) [[synthego.com](https://synthego.com)]
- 18. Knockout Mouse Phenotyping Program (KOMP2) | NIH Common Fund [[commonfund.nih.gov](https://commonfund.nih.gov)]
- 19. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 20. Off-target effects in CRISPR/Cas9 gene editing - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 21. CRISPR Off-Target Effects Analysis - Creative Biogene CRISPR/Cas9 Platform [[creative-biogene.com](https://creative-biogene.com)]

- 22. academic.oup.com [academic.oup.com]
- 23. Robust and Sensitive Analysis of Mouse Knockout Phenotypes | PLOS One [journals.plos.org]
- 24. Robust and Sensitive Analysis of Mouse Knockout Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
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